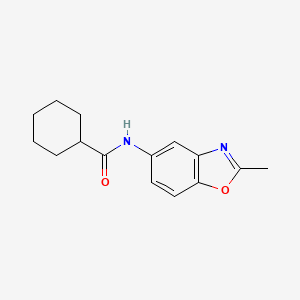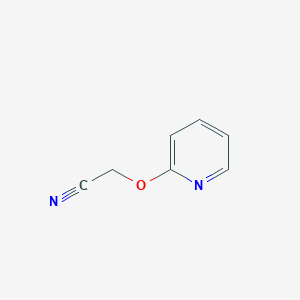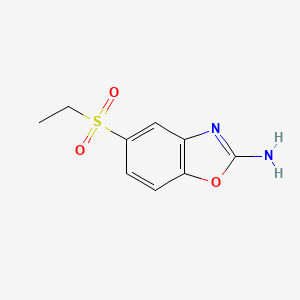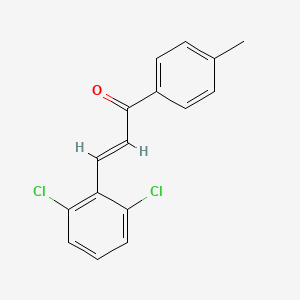![molecular formula C18H15NO4S B1637410 3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylsäure CAS No. 298187-97-0](/img/structure/B1637410.png)
3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylsäure
Übersicht
Beschreibung
The compound “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is a type of organic compound . It has a molecular formula of C18H15NO4S . The compound is also known as MSAB .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis
The molecular structure of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of heterocyclic scaffolds . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” are characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antiulkusmitteln
Verbindungen, die von 3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylsäure abgeleitet sind, wurden synthetisiert und zeigen ein signifikantes Antiulkuspotenzial. Diese Verbindungen, insbesondere die Analoga 1a und 1b, wurden in vivo in einem Pylorusligationsmodell getestet und haben eine Wirksamkeit bei der Reduzierung der Ulzeration gezeigt. Weitere Studien haben ihren Wirkmechanismus untersucht, der die Hemmung der H+/K+ ATPase-Aktivität in Magensäuremikrosomen umfasst .
Antivirale Aktivität
Indolderivate, die die Kernstruktur der betreffenden Verbindung umfassen, wurden berichtet, antivirale Eigenschaften aufzuweisen. Spezielle Derivate haben eine inhibitorische Aktivität gegen Influenza A und Coxsackie B4-Virus gezeigt, was das Potenzial dieser Verbindungen bei der Entwicklung neuer antiviraler Medikamente hervorhebt .
Berechnungschemie
Die Verbindung war Gegenstand von Computerstudien, um ihre strukturellen und elektronischen Eigenschaften zu verstehen. Diese Studien sind entscheidend für die Vorhersage der Reaktivität und Wechselwirkung der Verbindung mit biologischen Zielmolekülen, was für das Drug Design unerlässlich ist .
Arzneimittelforschung
Der Indol-Molekülteil, der Teil der Struktur der Verbindung ist, ist ein häufiges Gerüst in der Arzneimittelforschung aufgrund seiner breiten Palette an biologischen Aktivitäten. Er wurde in verschiedene synthetische Arzneistoffmoleküle integriert, was wertvolle Einblicke in Behandlungsmechanismen und Rezeptorbindung liefert .
Multifunktionale Polymermembranen
Forschungen wurden über die Verwendung von Indolderivaten bei der Herstellung von Gradienten-porösen Polymermembranen mit Multifunktionalität durchgeführt. Diese Membranen finden Anwendungen in Adsorption, Trennung, Katalyse und Energiespeicherung. Die einzigartigen Eigenschaften dieser Verbindungen tragen zur Entwicklung neuartiger Materialien mit einem breiten Anwendungsspektrum bei .
Biologisches Potenzial von Indolderivaten
Indolderivate, einschließlich derer, die mit der betreffenden Verbindung verwandt sind, haben sich als eine breite Palette an biologischen Aktivitäten gezeigt. Dazu gehören entzündungshemmende, krebshemmende, anti-HIV, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalariamittel und anticholinesterase-Aktivitäten. Diese Vielfalt macht sie für die weitere Erforschung in therapeutischen Anwendungen von großem Interesse .
Wirkmechanismus
Target of Action
The primary target of the compound 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .
Mode of Action
The compound 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomal degradation is the process by which these marked proteins are broken down and removed from the cell .
Biochemical Pathways
The degradation of β-catenin by 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid affects the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins that play a role in embryogenesis and cancer. By inducing the degradation of β-catenin, the compound effectively inhibits the Wnt signaling pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The result of the action of 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By degrading β-catenin and inhibiting the Wnt signaling pathway, the compound prevents the proliferation of cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of cancers that are driven by aberrant Wnt signaling.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” and similar compounds could involve the development of new derivatives that might have significant biological applications . This could involve the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
(E)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-13-6-9-15(10-7-13)24(22,23)19-12-14(8-11-18(20)21)16-4-2-3-5-17(16)19/h2-12H,1H3,(H,20,21)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGITWGUHKORS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



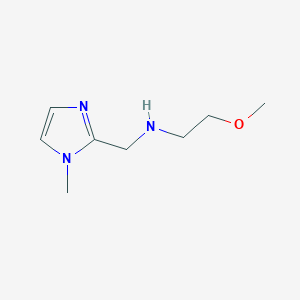




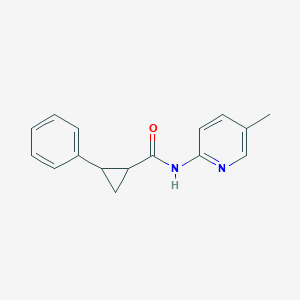

![3-(6-Aminobenzo[d]thiazol-2-yl)phenol](/img/structure/B1637343.png)
